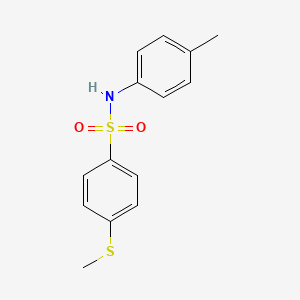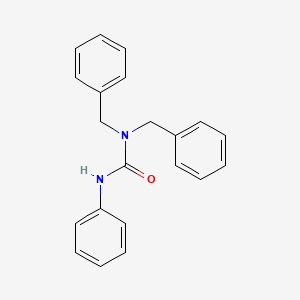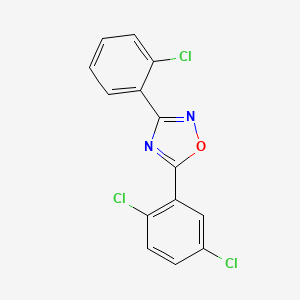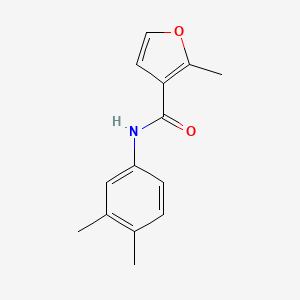
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, also known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTZ belongs to the class of triazole derivatives and has a unique molecular structure that makes it an attractive candidate for various research applications. In
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol may inhibit the activity of enzymes involved in inflammatory and cancer pathways. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit anti-microbial properties against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been found to exhibit low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Additionally, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit low bioavailability, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. One potential direction is to explore its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the use of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol as a potential anti-cancer agent in combination with other chemotherapeutic drugs. Additionally, the synthesis of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability may enhance its potential applications in scientific research.
In conclusion, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method has been well established, and its anti-inflammatory, anti-cancer, and anti-microbial properties have been extensively studied. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, which may lead to the development of novel therapeutic agents and materials.
Synthesemethoden
The synthesis of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-chlorobenzaldehyde and 2-thiophenecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with sulfur to obtain 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The synthesis method of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been well established and has been used in various research studies.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S2/c13-8-4-1-2-5-9(8)16-11(14-15-12(16)17)10-6-3-7-18-10/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASBQSZDCGJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)


![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)